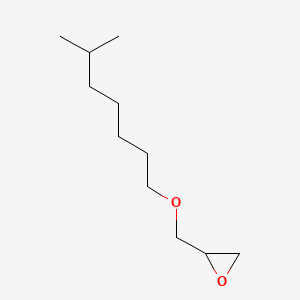

6-Methylheptyl glycidyl ether

Description

Significance and Role of Glycidyl (B131873) Ethers in Polymer Science and Organic Synthesis

Glycidyl ethers are a class of organic compounds characterized by an epoxide ring connected to another functional group via an ether linkage. This dual functionality makes them highly versatile building blocks in both polymer science and organic synthesis. The high reactivity of the three-membered epoxide ring allows it to undergo ring-opening polymerization with a variety of nucleophiles, forming the basis for many polymers. nite.go.jp

In polymer science, glycidyl ethers are fundamental components of epoxy resins. ipox-chemicals.com They are frequently used as reactive diluents to reduce the viscosity of high-molecular-weight epoxy resins, improving their processability and handling without needing volatile organic compounds. ipox-chemicals.comresearchgate.netacs.orgabg-am.comevonik.com Because these diluents contain a glycidyl group, they become covalently bonded into the final polymer matrix, which prevents them from migrating out of the cured product. ipox-chemicals.com Furthermore, glycidyl ethers serve as monomers in the synthesis of various polyethers. Anionic ring-opening polymerization (AROP) of glycidyl ethers allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.netnih.gov This control is crucial for producing materials with specific, predictable properties. By selecting different alkyl side-chains for the glycidyl ether monomers, researchers can fine-tune the characteristics of the resulting polymer, such as its hydrophobicity and thermal behavior. researchgate.net

In organic synthesis, the epoxide group of glycidyl ethers serves as a key reactive site for introducing new functionalities into a molecule, making them valuable chemical intermediates. researchgate.net

Scope of Academic Inquiry for 6-Methylheptyl Glycidyl Ether within Alkyl Glycidyl Ether Class

This compound falls within the sub-category of long-chain alkyl glycidyl ethers (AlkGEs). Research into this specific class is driven by the unique properties conferred by the long, hydrophobic alkyl side-chain. These compounds are recognized as highly hydrophobic monomers used in polymerization to create apolar aliphatic polyethers. researchgate.netnih.govd-nb.info

A primary area of academic inquiry is the synthesis of amphiphilic block copolymers. nih.govd-nb.info In this application, a hydrophobic polymer block made from a long-chain AlkGE like this compound is combined with a hydrophilic block, such as poly(ethylene glycol) (PEG). nih.govrsc.org The resulting amphiphilic structure allows these copolymers to self-assemble in aqueous solutions, forming structures like micelles or hydrogels. researchgate.netnih.govrsc.org

Research has demonstrated that by controlling the polymerization of long-chain AlkGEs, it is possible to create ABA triblock copolymers (hydrophobic-hydrophilic-hydrophobic). researchgate.netrsc.org These materials can form thermo-responsive micellar hydrogels, which change their properties with temperature. rsc.orgnih.govacs.orgmdpi.comnih.gov The length of the alkyl side-chain, such as the 6-methylheptyl group, is a critical factor that can be varied to tailor the melting temperatures and other physical properties of these "smart" materials. rsc.org The synthesis of isooctanol glycidyl ether, an isomeric mixture that includes this compound, has been detailed in patent literature, highlighting its role in producing these specialized polymers. prepchem.com

Chemical Data and Properties

The following tables provide standardized identification and computed property data for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Compound Name | This compound | uni.lualfa-chemistry.com |

| IUPAC Name | 2-((6-methylheptyl)oxymethyl)oxirane | uni.lualfa-chemistry.com |

| CAS Number | 26401-40-1 | prepchem.comalfa-chemistry.comchem960.com |

| Molecular Formula | C11H22O2 | uni.lu |

| SMILES | CC(C)CCCCCOCC1CO1 | uni.lu |

| InChIKey | AYHLPQOWRMPEKH-UHFFFAOYSA-N | uni.lu |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 186.16199 Da | uni.lu |

| XlogP (Predicted) | 2.9 | uni.lu |

| Collision Cross Section ([M+H]+) | 145.8 Ų | uni.lu |

| Collision Cross Section ([M+Na]+) | 152.8 Ų | uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26401-40-1 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-(6-methylheptoxymethyl)oxirane |

InChI |

InChI=1S/C11H22O2/c1-10(2)6-4-3-5-7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

AYHLPQOWRMPEKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies for Glycidyl Ethers and Analogues

Alkyl Glycidyl (B131873) Ether Synthesis Routes

The synthesis of alkyl glycidyl ethers, including 6-Methylheptyl glycidyl ether, is primarily achieved through the reaction of a corresponding alcohol with epichlorohydrin (B41342). However, variations in catalysts, reaction media, and alternative reagents provide a diverse toolkit for chemists.

Reaction Pathways from Epichlorohydrin and Alcohols

The most prevalent method for synthesizing alkyl glycidyl ethers is the condensation of an alcohol with epichlorohydrin in the presence of a base. wikipedia.org In the context of this compound, the precursor alcohol is 6-methylheptanol. This general approach is a two-step, one-pot synthesis. d-nb.info The process begins with the deprotonation of the alcohol by a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH), to form a more nucleophilic alkoxide. d-nb.info This alkoxide then reacts with epichlorohydrin. The reaction is driven to completion by the formation of a stable salt, such as sodium chloride, as a byproduct. d-nb.info

To facilitate the reaction between the alcohol (often in an organic phase or as the solvent itself) and the aqueous or solid base, phase-transfer catalysis (PTC) is widely employed. d-nb.infodss.go.th Phase-transfer catalysts are substances that transfer a reactant from one phase into another where the reaction can proceed more efficiently. For glycidyl ether synthesis, catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) are common. d-nb.infodss.go.th The catalyst transports the hydroxide ion (or the alkoxide ion) from the solid/aqueous phase to the organic phase, where it reacts with the alcohol and epichlorohydrin. chalmers.se This technique is known to improve yields significantly; for instance, the synthesis of octyl glycidyl ether and octadecyl glycidyl ether using PTC achieved yields of 92.0% and 91.7%, respectively. researchgate.net The use of PTC can also allow for a reduction in the amount of base required compared to conventional methods. dss.go.th

The choice of catalyst and reaction parameters can influence the product yield. Studies have explored various catalysts and conditions, as summarized in the table below.

| Alcohol | Catalyst | System | Yield (%) | Reference |

|---|---|---|---|---|

| Octanol | Tetrabutylammonium bromide (TBAB) | Solvent-free | 92.0 | dss.go.thresearchgate.net |

| Octadecanol | Tetrabutylammonium bromide (TBAB) | Solvent-free | 91.7 | researchgate.net |

| Allyl Alcohol | Benzyltriethylammonium chloride | Solid Base | 88 | gychbjb.com |

| 1-Decanol | Tetrabutylammonium bromide (TBAB) | Solvent-free | >75 | chalmers.se |

| 1-Tetradecanol | Tetrabutylammonium bromide (TBAB) | Solvent-free | >75 | chalmers.se |

A significant improvement in glycidyl ether synthesis involves the use of anhydrous or solvent-free reaction systems. google.com Conventional methods often use an aqueous solution of sodium hydroxide, which can lead to undesirable side reactions such as the hydrolysis of epichlorohydrin to form glycidol, which can then lead to polymerization or other byproducts. chalmers.se

By performing the reaction in the absence of water and other organic solvents, these side reactions are minimized. google.com In such a system, a solid base (e.g., powdered or beaded NaOH) is used along with a phase-transfer catalyst, and the fatty alcohol reactant itself can serve as the liquid medium. dss.go.thchalmers.se This approach offers several advantages:

Simplified Purification : The solid byproducts, sodium chloride and unreacted sodium hydroxide, can be easily removed by simple filtration. researchgate.net

Reduced Waste : It eliminates the need for organic solvents and the subsequent treatment of contaminated water. chalmers.se

Higher Yields : By avoiding side reactions, the yield of the desired glycidyl ether is often increased. google.com

Reduced Reactant Usage : The amount of alkali metal hydroxide and epichlorohydrin needed can be reduced compared to conventional methods. google.com

Alternative Synthetic Approaches to Glycidyl Ether Monomers

While the reaction of alcohols with epichlorohydrin is the dominant method, alternative strategies exist for synthesizing glycidyl ethers. One notable alternative is a two-step process that begins with the reaction of an alcohol with an allyl halide, such as allyl bromide, to form an allyl ether. d-nb.inforsc.org This intermediate is then subjected to epoxidation, where the double bond of the allyl group is converted into an epoxide ring. d-nb.info A common reagent for this epoxidation step is meta-chloroperoxybenzoic acid (mCPBA). d-nb.inforsc.org

Another approach involves the direct epoxidation of diallyl ether to produce allyl glycidyl ether. wikipedia.orggrowingscience.com While this method does not start from a long-chain alcohol like 6-methylheptanol, it represents an alternative pathway to the glycidyl ether functional group. Furthermore, for a greener synthesis of one of the key precursors, the EPICEROL™ process was developed to produce epichlorohydrin from bio-based glycerol (B35011), reducing reliance on fossil fuels. mdpi.com

Mechanistic Aspects of Glycidyl Ether Formation

The mechanism unfolds as follows:

Deprotonation : The reaction is initiated by the deprotonation of the alcohol (ROH), such as 6-methylheptanol, by a base (e.g., NaOH) to form the corresponding alkoxide ion (RO⁻). The phase-transfer catalyst facilitates the availability of the base for this step. d-nb.info

Nucleophilic Ring-Opening : The highly nucleophilic alkoxide ion attacks one of the primary carbons of the epichlorohydrin molecule. This attack proceeds via an SN2 mechanism, leading to the opening of the strained epoxide ring and the formation of a chlorohydrin ether intermediate (1-chloro-3-alkoxy-propan-2-olate). d-nb.info

Intramolecular Ring-Closing : The intermediate olate ion then undergoes a rapid, intramolecular SN2 reaction. The alkoxide attacks the carbon atom bearing the chlorine atom, displacing the chloride ion. d-nb.info This step, an intramolecular Williamson ether synthesis, results in the formation of the new, stable three-membered epoxide ring of the final glycidyl ether product. The formation of the inorganic salt (e.g., NaCl) byproduct is a strong thermodynamic driving force for the reaction. d-nb.info

Some literature suggests the mechanism involves two concerted SN2 reactions during the ring opening and closing of the epoxide group. chalmers.se

Polymerization and Cross Linking Chemistry of Glycidyl Ethers

Ring-Opening Polymerization (ROP) of Glycidyl (B131873) Ethers

Ring-opening polymerization (ROP) is the primary method for synthesizing polyethers from glycidyl ether monomers. This process involves the opening of the strained three-membered epoxide ring, which then links with other opened rings to form a polymer chain. ROP can proceed through either anionic or cationic mechanisms, each offering distinct advantages and levels of control over the final polymer architecture. nih.govd-nb.info

Anionic Ring-Opening Polymerization (AROP) of Glycidyl Ethers

Anionic ring-opening polymerization (AROP) is a widely utilized method for the controlled polymerization of glycidyl ethers, including long-chain alkyl variants similar to 6-Methylheptyl glycidyl ether. nih.govd-nb.info This technique can produce polyethers with well-defined molecular weights and narrow molecular weight distributions. nih.gov The process is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide, which then propagates the polymerization.

The choice of initiator is critical in AROP as it significantly influences the degree of control over the polymerization process. Strong bases are typically used as initiators, which deprotonate an alcohol to form an alkoxide, the actual initiating species. mdpi.com

Common initiator systems include:

Alkali Metal Hydroxides: Systems like potassium hydroxide (B78521) (KOH) are effective but can lead to side reactions.

Alkoxides: Potassium naphthalenide can be used to form alkoxide initiators from alcohols, providing better control. researchgate.net

Phosphazene Bases: Strong, non-nucleophilic phosphazene bases, such as t-BuP4, are highly effective for initiating AROP, often leading to controlled polymerizations with minimal side reactions. nih.gov

Lewis Pair Systems: A combination of a phosphazene base and a Lewis acid like triethylborane can enable controlled AROP of functional epoxides by suppressing undesired side reactions. nih.gov This dual activation mechanism involves the base activating the initiator while the Lewis acid activates the monomer. nih.gov

The selection of the initiator system directly impacts the livingness of the polymerization, affecting the ability to synthesize block copolymers and control the final polymer architecture. For long-chain alkyl glycidyl ethers, controlled polymerization can be facilitated by the addition of crown ethers which help to create more reactive "naked" anions.

In an ideal living AROP, each initiator molecule starts one polymer chain, and the chains grow until all the monomer is consumed, with no termination or chain transfer reactions. This allows for precise control over the molecular weight by adjusting the monomer-to-initiator ratio.

However, chain transfer reactions can occur, particularly in the presence of protic impurities like water or alcohol. In such cases, the growing polymer chain (an alkoxide) can abstract a proton from the impurity, terminating the chain and generating a new alkoxide that can initiate a new chain. This leads to a loss of molecular weight control and a broadening of the molecular weight distribution. The molar masses of polymers obtained from some glycidyl ether polymerizations have been observed to be lower than the theoretical values, suggesting the occurrence of chain transfer reactions. arabjchem.org

To achieve good molecular weight control, it is crucial to conduct the polymerization under strictly anhydrous conditions and to purify all reagents.

The microstructure of a poly(glycidyl ether) chain refers to the regiochemistry of the monomer unit linkage and the stereochemistry (tacticity) of the polymer backbone. During the ring-opening of a substituted epoxide like this compound, the nucleophilic attack can occur at either the substituted (α-cleavage) or unsubstituted (β-cleavage) carbon of the epoxide ring.

Regioselectivity: In AROP, the ring opening typically proceeds via an SN2 mechanism. The nucleophilic attack preferentially occurs at the less sterically hindered methylene (B1212753) carbon (β-position), leading to a highly regular head-to-tail microstructure.

Stereoselectivity: If a stereochemically pure monomer is used, the stereochemistry of the chiral center is typically retained during the β-cleavage, allowing for the synthesis of isotactic polymers. The use of racemic monomers generally results in atactic polymers. researchgate.net

The regularity of the microstructure influences the physical properties of the resulting polymer, such as its crystallinity and thermal properties.

Cationic Ring-Opening Polymerization (CROP) of Glycidyl Ethers

Cationic ring-opening polymerization (CROP) is another important method for polymerizing glycidyl ethers. The reaction is initiated by an electrophilic species, typically a proton or a carbocation, which attacks the oxygen atom of the epoxide ring. osaka-u.ac.jp This creates a tertiary oxonium ion, which is the active center for propagation.

CROP can be initiated by both Brønsted acids and Lewis acids. osaka-u.ac.jp

Brønsted Acids: Strong protonic acids can directly protonate the epoxide oxygen to initiate polymerization. researchgate.net

Lewis Acids: Lewis acids, such as boron trifluoride (BF3), stannic chloride (SnCl4), and aluminum trichloride (AlCl3), are commonly used as initiators or co-initiators. arabjchem.orgresearchgate.net They can initiate polymerization either by directly forming an adduct with the epoxide or by reacting with a proton source (e.g., water) to generate a strong Brønsted acid.

The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to the oxygen atom of the glycidyl ether, which polarizes the C-O bonds and makes the epoxide ring more susceptible to nucleophilic attack by another monomer molecule. This process is effective for creating polymers from cyclic ethers. osaka-u.ac.jp

The choice of catalyst and reaction conditions can significantly influence the polymerization rate and the properties of the final product. osaka-u.ac.jp While CROP is a versatile method, it is often more prone to side reactions, such as chain transfer and termination, compared to AROP, which can make it more challenging to achieve a living polymerization. osaka-u.ac.jp

Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization is a method that uses ultraviolet (UV) light to initiate the cationic ring-opening polymerization (CROP) of epoxide monomers like this compound. This process offers spatial and temporal control over the polymerization, making it valuable for applications such as coatings, adhesives, and inks. acs.org The mechanism is initiated by a photoinitiator, which absorbs light and generates a strong acid that subsequently starts the polymerization process. mdpi.comnih.gov

Commonly used cationic photoinitiators for glycidyl ethers are onium salts, such as diaryliodonium and triarylsulfonium salts. acs.orgmdpi.com Upon irradiation with UV light, these salts undergo photolysis to produce a Brønsted acid. mdpi.com This photogenerated acid then protonates the oxygen atom of the epoxide ring on a monomer molecule, activating it for nucleophilic attack by another monomer. The propagation proceeds via a chain-growth mechanism, where the growing polymer chain end attacks subsequent monomers, leading to the formation of a polyether.

The general steps for photoinitiated cationic polymerization of a glycidyl ether are:

Initiation: A photoinitiator (e.g., a triarylsulfonium salt) absorbs a photon (hν) and generates a strong Brønsted acid (H⁺).

Propagation: The acid protonates the epoxide ring of a monomer. This activated monomer is then attacked by another monomer molecule, propagating the polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.

| Photoinitiator Class | General Structure | Example | Key Features |

|---|---|---|---|

| Diaryliodonium Salts | Ar₂I⁺X⁻ | (4-tert-butylphenyl)iodonium triflate | High efficiency, good thermal stability. |

| Triarylsulfonium Salts | Ar₃S⁺X⁻ | (4-tert-butylphenyl)diphenylsulfonium triflate mdpi.com | Excellent thermal stability, widely used in industrial applications. acs.org |

| Ferrocenium Salts | (η⁵-C₅H₅)₂Fe⁺X⁻ | Ferrocenium hexafluorophosphate | Sensitive to visible light. mdpi.com |

Control over Polymer Architecture in CROP

Cationic Ring-Opening Polymerization (CROP) allows for significant control over the final polymer architecture, enabling the synthesis of materials with specific properties. By carefully selecting initiators and reaction conditions, it is possible to produce linear, star-shaped, and hyperbranched poly(glycidyl ether)s. acs.orgacs.org

Linear Polymers: The use of a monofunctional initiator, such as an alcohol in the presence of a Lewis acid, leads to the formation of linear polyether chains.

Star-Shaped Polymers: Star polymers can be synthesized using a multifunctional initiator, often referred to as the "core-first" method. acs.org For example, a polyol initiator like 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol can initiate the polymerization of glycidyl ethers from multiple sites, resulting in a star-shaped architecture with several polyether "arms" radiating from a central core. mdpi.comnih.gov The number of arms corresponds to the number of initiating sites on the core molecule.

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules synthesized in a one-pot procedure. They can be prepared through the multibranching copolymerization of a suitable monomer pair, such as a glycidyl ether with glycidol.

The living nature of certain CROP systems provides precise control over molar mass and results in polymers with narrow molar mass distributions (low dispersity, Đ). acs.orgepa.gov This control is crucial for creating well-defined polymer architectures tailored for advanced applications. acs.org

Copolymerization Strategies Involving Glycidyl Ether Monomers

Copolymerization is a powerful strategy to synthesize polymers with tailored properties by incorporating two or more different monomers into the same polymer chain. For monomers like this compound, which imparts hydrophobicity and flexibility, copolymerization with other functional monomers can introduce a wide range of chemical functionalities and physical characteristics. rsc.orguni-mainz.de

Functional Copolymer Synthesis

The synthesis of functional copolymers is a key application of glycidyl ether chemistry, enabling the creation of materials with precisely located reactive sites. By copolymerizing a non-functional monomer like this compound with a functional comonomer, specific chemical handles can be introduced into the polymer structure.

These functional groups can then be subjected to post-polymerization modification reactions. rsc.orgsemanticscholar.orgrsc.org This approach combines the desirable physical properties conferred by the main polymer backbone with the chemical reactivity of the incorporated functional groups. For example, copolymerizing with Glycidyl Propargyl Ether introduces alkyne groups, which are versatile handles for click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. nih.gov

This strategy allows for the creation of a vast library of customized polymers from a single reactive polymer scaffold. researchgate.netresearchgate.net The initial ring-opening reaction of the epoxide group during modification also generates a secondary hydroxyl group, which can be used for further functionalization, adding another layer of versatility. rsc.orgresearchgate.net

| Functional Comonomer | Functional Group | Potential Post-Polymerization Reactions |

|---|---|---|

| Allyl Glycidyl Ether (AGE) | Alkene (C=C) | Thiol-ene coupling, epoxidation, hydrogenation, radical addition. arabjchem.orgkfupm.edu.sa |

| Glycidyl Propargyl Ether (GPE) | Alkyne (C≡C) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Thiol-yne reaction. nih.gov |

| Glycidyl Methacrylate (GMA) | Methacrylate | Can be used for subsequent radical polymerization or Michael addition. researchgate.netresearchgate.net |

| Epichlorohydrin (B41342) | Chloromethyl (-CH₂Cl) | Nucleophilic substitution (e.g., with azides, amines). researchgate.net |

Epoxide Ring-Opening Reactions in Polymer Network Formation

The formation of cross-linked polymer networks, a process often referred to as curing, is a cornerstone of epoxy resin technology. This process transforms low-molecular-weight liquid resins or solid prepolymers into hard, insoluble, and infusible thermoset materials. The chemistry underlying this transformation is the ring-opening reaction of the epoxide group with a curing agent (or hardener).

Acid-Catalyzed Ring Opening Mechanisms

In acid-catalyzed curing, a catalyst, which can be a Brønsted or Lewis acid, initiates the ring-opening of the epoxide. chimia.chpaint.org The mechanism involves the protonation of the epoxide oxygen, which creates a good leaving group and makes the epoxide carbons highly electrophilic and susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.comkhanacademy.org

The reaction is generally considered a hybrid between SN1 and SN2 mechanisms. libretexts.org

Protonation: The first step is the rapid and reversible protonation of the epoxide oxygen by the acid catalyst. masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack: A nucleophile (which can be another epoxide monomer, an alcohol, or another nucleophilic species in the system) attacks one of the carbons of the protonated epoxide ring. This attack opens the ring and regenerates the catalyst.

The regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the attack generally occurs at the more sterically hindered (more substituted) carbon atom. libretexts.orgmasterorganicchemistry.com This is because in the transition state, a partial positive charge develops on the carbon atoms as the C-O bond begins to break. The more substituted carbon can better stabilize this developing positive charge, giving the reaction SN1-like character.

A-1 Mechanism (SN1-like): The rate-determining step is the breaking of the C-O bond to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.

A-2 Mechanism (SN2-like): The rate-determining step is the concerted nucleophilic attack on the protonated epoxide. chimia.chacs.org

The kinetics of the acid-catalyzed ring-opening are influenced by several factors, including the activity of the hydronium ion, the nature of the solvent, and the structure of the epoxide itself. nih.govacs.org

| Feature | A-2 Mechanism (SN2-like) | A-1 Mechanism (SN1-like) |

|---|---|---|

| Rate-Determining Step | Bimolecular nucleophilic attack on the protonated epoxide. acs.org | Unimolecular C-O bond cleavage of the protonated epoxide. acs.org |

| Intermediate | No discrete intermediate (transition state). | Carbocation intermediate. |

| Stereochemistry | Inversion of configuration at the attacked carbon. chimia.ch | Racemization (attack from either face of the carbocation). |

| Regioselectivity | Attack at the less sterically hindered carbon (typically for primary/secondary epoxides). chimia.ch | Attack at the more substituted carbon (favored for tertiary epoxides that can form stable carbocations). libretexts.orgmasterorganicchemistry.com |

Regioselectivity in Asymmetric Glycidyl Ethers

The ring-opening of an asymmetric epoxide, such as this compound, can theoretically yield two different regioisomers. The outcome is highly dependent on the reaction conditions, specifically whether it is conducted under basic/nucleophilic or acidic catalysis. researchgate.net

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic S(_N)2 mechanism. masterorganicchemistry.comyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comunizin.org For a glycidyl ether, this is the terminal, primary carbon (C1). This pathway is favored because the less substituted carbon is more accessible to the incoming nucleophile. chemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. youtube.com This protonated intermediate has significant carbocation-like character at the more substituted carbon atom (C2), as this position is better able to stabilize the developing positive charge. youtube.comstackexchange.com Consequently, weak nucleophiles will preferentially attack the more substituted, secondary carbon. youtube.comchemistrysteps.com This regioselectivity is driven by electronic factors rather than steric hindrance. researchgate.net

| Catalysis Condition | Mechanism Type | Site of Nucleophilic Attack | Primary Influencing Factor | Resulting Product |

|---|---|---|---|---|

| Base-Catalyzed / Strong Nucleophile | S(_N)2 | Less substituted carbon (C1) | Steric Hindrance | Primary alcohol formation after workup |

| Acid-Catalyzed / Weak Nucleophile | S(_N)1-like | More substituted carbon (C2) | Electronic Stabilization | Secondary alcohol formation |

Stereochemical Outcomes of Ring Opening

The ring-opening of glycidyl ethers is a stereospecific reaction. The process occurs through an S(_N)2-type mechanism, which involves a backside attack by the nucleophile on the epoxide carbon. chemistrysteps.comucalgary.ca This backside attack forces the stereochemical configuration at the reaction center to invert. ucalgary.ca

If the carbon atom being attacked is a chiral center, the product will exhibit the opposite stereochemistry at that position. This inversion of configuration is a hallmark of the S(_N)2 mechanism and is a critical factor in controlling the stereochemistry of the resulting polyether backbone during polymerization. chemistrysteps.comreddit.com Both strong and weak nucleophiles open the epoxide ring via this opposite-side attack, which consistently leads to trans or anti products relative to the plane of the former epoxide ring. chemistrysteps.com

Base-Catalyzed and Nucleophilic Ring Opening

In the absence of an acid catalyst, the opening of the glycidyl ether ring requires a potent nucleophile. libretexts.org The reaction is typically classified as a base-catalyzed process, although it is more accurately described as a nucleophilic substitution. The high reactivity of epoxides compared to other ethers is due to their significant ring strain, which is relieved upon ring-opening. chemistrysteps.comlibretexts.org

The mechanism involves the direct attack of the nucleophile on one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com This is a concerted S(_N)2 reaction where the carbon-nucleophile bond forms simultaneously as the carbon-oxygen bond breaks. chemistrysteps.com The result is an alkoxide intermediate, which is subsequently protonated in a later workup step (e.g., by water or a mild acid) to yield the final alcohol product. masterorganicchemistry.comlibretexts.org

Nucleophile Reactivity and Selectivity

A wide array of nucleophiles can be employed to open the epoxide ring of glycidyl ethers. The choice of nucleophile is crucial as it determines the functionality incorporated into the resulting polymer or cross-linked network. Strong nucleophiles are generally required for reactions under basic or neutral conditions. ucalgary.ca

Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (OH⁻) ions lead to the formation of ethers and diols, respectively. youtube.comunizin.org

Nitrogen Nucleophiles: Amines are highly effective for epoxide ring-opening and are fundamental to the curing of epoxy resins. unizin.org

Carbon Nucleophiles: Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, as well as enolates and acetylides, can be used to form new carbon-carbon bonds. masterorganicchemistry.comunizin.orgnih.gov

Sulfur Nucleophiles: Thiols (RSH) are also effective nucleophiles for this reaction.

Halide Nucleophiles: Anhydrous hydrogen halides (HX) can open the ring to form halohydrins. unizin.org

The reactivity generally follows the nucleophilicity of the species. For instance, amines are very effective, while alcohols are weaker nucleophiles that typically require acid catalysis for the reaction to proceed efficiently.

| Nucleophile Type | Examples | Typical Reaction Condition | Resulting Functional Group |

|---|---|---|---|

| Oxygen | RO⁻, OH⁻, H₂O | Basic or Acidic | Ether, Diol |

| Nitrogen | RNH₂, R₂NH, R₃N | Basic/Neutral | Amino alcohol |

| Carbon | RMgX, RLi, RC≡C⁻ | Basic/Neutral | Alcohol with extended carbon chain |

| Sulfur | RSH, RS⁻ | Basic/Neutral | Thioether alcohol |

| Halogen | HCl, HBr, HI | Acidic | Halohydrin |

Catalytic Systems for Controlled Ring Opening

To achieve polymers with well-defined molecular weights, low polydispersity, and specific architectures, the ring-opening polymerization must be controlled. This is accomplished through the use of specialized catalytic systems that can manage the initiation, propagation, and termination steps of the polymerization process. rsc.orggoogle.comnih.gov

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and offer excellent control over the polymerization process due to their well-defined active sites.

Lewis Acids: Compounds like boron trifluoride etherate (BF₃·OEt₂) are classic examples of Lewis acids used for cationic ring-opening polymerization. acs.org Other effective Lewis acids include aluminum and bismuth triflates. researchgate.net

Metal-Salen Complexes: Chiral metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co), are highly effective for asymmetric ring-opening reactions, allowing for the synthesis of enantiopure products. mdpi.com

Organocatalysts: Recently, metal-free organocatalytic systems have gained prominence. Lewis pairs, such as a combination of a phosphazene base and triethylborane, can enable controlled anionic ring-opening polymerization (AROP) of functionalized glycidyl ethers by activating the monomer and the initiator simultaneously. nih.govnih.gov

Anionic Initiators: Simple anionic initiators like potassium alkoxides can be used to polymerize glycidyl ethers, leading to controlled molecular weight materials. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid-phase reaction), which simplifies their removal and recycling. researchgate.net

Supported Catalysts: Homogeneous catalysts, such as metal-salen complexes, can be immobilized on solid supports like silica, polymers, or zeolites. mdpi.comresearchgate.net While this facilitates catalyst recovery, issues such as leaching of the active species or reduced enantioselectivity can occur. mdpi.com

Lewis Acidic Zeolites: Zeolites containing Lewis acidic metals like tin (e.g., Sn-Beta) or zirconium (Zr-Beta) have demonstrated high catalytic activity and regioselectivity for the ring-opening of epoxides with alcohols. osti.govresearchgate.net Sn-Beta, in particular, has been shown to be a robust and reusable catalyst for these transformations. researchgate.net

Double Metal Cyanides (DMCs): These are a major class of heterogeneous catalysts used for epoxide polymerization. nih.gov

Solid Acid Resins: Materials like Nafion, a perfluorinated sulfonic acid polymer, can serve as effective heterogeneous catalysts for the ring-opening of glycidol with alcohols. researchgate.net

Organocatalysis in Glycidyl Ether Chemistry

Organocatalysis has emerged as a powerful tool for the ring-opening polymerization (ROP) of epoxides, including glycidyl ethers, offering a metal-free alternative to traditional catalysis and enabling precise control over polymer architecture. This approach is particularly advantageous for monomers with sensitive functional groups.

In the context of glycidyl ether chemistry, organocatalytic systems often employ a dual-activation mechanism. A Lewis base, such as a phosphazene or an N-heterocyclic carbene (NHC), can activate an initiator (e.g., an alcohol), while a Lewis acid, like a borane, activates the epoxide monomer. This cooperative catalysis enhances polymerization efficiency and helps to suppress side reactions.

Key Research Findings in Organocatalyzed Glycidyl Ether Polymerization:

Chemoselectivity: Two-component organocatalyst systems have demonstrated strict epoxy-selectivity in the anionic ring-opening polymerization of functional glycidyl ethers, such as tert-butyldimethylsilyl glycidyl ether (TBSGE). This selectivity ensures that sensitive pendant groups, like silyl ethers, are preserved during polymerization, allowing for subsequent deprotection to yield well-defined linear polyglycerol.

Controlled Polymerization: Lewis pair organocatalysis, for instance using a phosphazene base and triethylborane, has enabled the controlled anionic ROP of glycidyl propargyl ether (GPE). nih.govresearchgate.net This system effectively prevents undesirable interactions with the acidic alkyne proton of the GPE monomer, leading to polymers with precise molecular weights and narrow dispersity (Đ < 1.1). nih.gov

Diverse Architectures: The controlled nature of organocatalyzed ROP facilitates the synthesis of various polymer architectures. This includes the creation of diblock and triblock copolymers by combining ROP with other polymerization techniques like atom transfer radical polymerization (ATRP). nih.gov

Table 1: Examples of Organocatalytic Systems for Glycidyl Ether Polymerization

| Glycidyl Ether Monomer | Organocatalyst System | Key Advantages |

| tert-butyldimethylsilyl (R)-(-)-glycidyl ether | Two-component organocatalyst | Strict epoxy-selectivity, preservation of silyl ether groups. |

| Glycidyl propargyl ether | Phosphazene base and triethylborane | Suppression of side reactions with alkyne groups, precise control over polymer degree and dispersity. nih.gov |

Post-Polymerization Modification of Glycidyl Ether Polymers

Post-polymerization modification is a critical strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. semanticscholar.org Polymers derived from glycidyl ethers, such as poly(this compound), would possess a polyether backbone with pendant alkyl ether groups. While the 6-methylheptyl group itself is largely unreactive, the polymer backbone and end-groups can potentially be modified. A more versatile approach involves copolymerizing the primary monomer with a functional glycidyl ether to introduce reactive sites along the polymer chain.

The modification of polymers derived from glycidyl methacrylate (GMA), a related epoxide-containing monomer, provides a well-studied template for the types of reactions that can be employed. The pendant epoxide groups in poly(glycidyl methacrylate) (PGMA) are highly amenable to nucleophilic ring-opening reactions, allowing for the introduction of a wide array of functionalities. semanticscholar.orgrsc.orgresearchgate.net These primary modification processes include:

Amine-epoxy reactions

Thiol-epoxy "click" reactions semanticscholar.org

Azide-epoxy reactions

Acid-epoxy reactions

Hydrolysis to form diols

A significant advantage of these ring-opening reactions is the simultaneous generation of a hydroxyl group, which can be used for subsequent, orthogonal modification steps. researchgate.netsemanticscholar.org

Modification of Pendant Functional Groups (e.g., allyl groups in poly(allyl glycidyl ether))

To illustrate the potential for post-polymerization modification, the chemistry of poly(allyl glycidyl ether) (PAGE) serves as an excellent example. The pendant allyl groups in PAGE are versatile handles for a variety of chemical transformations, most notably the thiol-ene "click" reaction.

The thiol-ene reaction is a highly efficient and often radical-mediated process where a thiol (R-SH) adds across the carbon-carbon double bond of an alkene (in this case, the allyl group). This reaction proceeds under mild conditions and exhibits high functional group tolerance, making it a powerful tool for polymer modification.

Table 2: Thiol-Ene Modification of Poly(allyl glycidyl ether)

| Thiol Reagent | Resulting Pendant Group | Potential Application |

| Cysteamine hydrochloride | Amine group | Introduction of cationic charges, bioconjugation |

| Thioglycolic acid | Carboxylic acid group | Introduction of anionic charges, pH-responsive materials |

| 2-Mercaptoethanol | Hydroxyl group | Increased hydrophilicity, sites for further esterification |

This modification strategy allows for the precise tuning of the polymer's properties. For instance, reacting PAGE with cysteamine introduces primary amine functionalities, while reaction with thioglycolic acid introduces carboxylic acid groups. These modifications can dramatically alter the solubility, charge, and chelating properties of the resulting polymer, opening up applications in areas such as drug delivery and materials science.

Architectural Control and Structure Property Relationships in Poly Glycidyl Ether S

Polymer Architecture and Branching Control

The architecture of poly(glycidyl ether)s can be meticulously controlled through various polymerization techniques, allowing for the synthesis of polymers with specific branching and shapes.

Highly Branched Poly(glycidyl ether) Structures

The synthesis of highly branched poly(glycidyl ether) (PGE) structures can be achieved through methods like the copolymerization of multi-topic glycidyl (B131873) ethers with monotopic glycidyl ether components via ring-opening polymerization. google.com For instance, glycerol (B35011) glycidyl ether, a multi-topic glycidyl ether, can be copolymerized with other glycidyl ethers to create a branched network. google.com Cationic polymerization has been identified as an efficient route for producing poly(glycidyl ether)s, although detailed structural analyses of copolymers are not always extensively reported. google.com The resulting highly branched architecture is crucial as it can inhibit crystallization, which is often observed in linear high molecular weight poly(ethylene glycol) (PEG), thereby allowing for better control over the material's properties. google.com These branched structures are considered highly biocompatible and are explored for applications in fields like regenerative therapy. google.com

Star-Shaped and Block Copolymers

The versatility of glycidyl ether polymerization extends to the creation of more complex architectures like star-shaped and block copolymers. nih.govresearchgate.net These structures are of interest for their potential in various applications, including drug delivery and as "smart" biomedical systems. nih.govresearchgate.netmdpi.com

Star-shaped polymers can be synthesized using multi-functional initiators. For example, 4- and 6-arm star-shaped block copolymers have been developed with a poly(furfuryl glycidol) core and a biocompatible poly(ethylene glycol) shell. mdpi.com The degree of polymerization of each block can be controlled by adjusting the monomer feed ratio. mdpi.com Similarly, 3-miktoarm star-shaped ABC copolymers of polystyrene–poly(ethylene oxide)–poly(ethoxyethyl glycidyl ether) have been synthesized with low polydispersity and controlled molecular weight. fudan.edu.cn

Block copolymers, including diblock and triblock structures, are also readily accessible. nih.gov These are often created in combination with PEG to modulate properties like hydrophilicity and thermoresponsiveness. nih.govresearchgate.net For instance, amphiphilic diblock copolymers of poly(ethyl glycidyl ether)-block-poly(ethylene oxide) have been synthesized. mdpi.com The synthesis of these complex architectures often involves techniques like anionic ring-opening polymerization, which allows for a high degree of control over the final polymer structure. mdpi.comfudan.edu.cn

Microstructural Analysis of Poly(glycidyl ether) Chains

A detailed understanding of the microstructure of poly(glycidyl ether) chains is essential for predicting and controlling their macroscopic properties.

Regio- and Stereoregularity in Polymerization

The polymerization of glycidyl ethers can result in polymers with varying degrees of regio- and stereoregularity, which significantly impacts their properties. The use of different ring-opening polymerization techniques allows for control over the resulting microstructure. nih.govresearchgate.net For example, by using either racemic or enantiomerically pure monomers, it is possible to produce atactic or isotactic polymers, respectively. nih.govresearchgate.net The stereochemical configuration of similar polymers, such as poly(glycidyl methacrylate), has been analyzed using 1H and 13C NMR spectroscopy, revealing that polymers prepared by free-radical polymerization are predominantly syndiotactic. researchgate.net While specific studies on the regio- and stereoregularity of poly(6-methylheptyl glycidyl ether) are not detailed in the provided results, the principles derived from other poly(glycidyl ether)s are applicable.

Influence of Glycidyl Ether Side Chains on Polymer Properties

The incorporation of hydrophobic side chains, such as the 6-methylheptyl group, onto a linear polyglycerol backbone allows for the control of aqueous solubility and the lower critical solution temperature (LCST). nih.govresearchgate.net While homopolymers of short-chain alkyl glycidyl ethers like methyl and ethyl glycidyl ether are water-soluble at room temperature, longer or more branched alkyl chains, such as n-propyl and iso-propyl glycidyl ether, lead to hydrophobic polymers. nih.govresearchgate.net The 6-methylheptyl group, being a larger and more hydrophobic side chain, is expected to significantly decrease the water solubility of the corresponding poly(glycidyl ether).

Tunability of Aqueous Solubility and Lower Critical Solution Temperature (LCST)

The thermoresponsive behavior of poly(glycidyl ether)s, characterized by an LCST, can be finely tuned by adjusting the hydrophilicity of the polymer. nih.govresearchgate.net This is often achieved through copolymerization of different glycidyl ether monomers or by creating block copolymers with a hydrophilic block like PEG. nih.govresearchgate.net For instance, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) exhibit a tunable LCST between 10 and 58 °C, depending on the copolymer composition. mpg.de An increase in the more hydrophilic GME content leads to a higher LCST. mpg.de

The LCST is also influenced by the polymer's molecular weight and concentration in solution, with an increase in either generally leading to a decrease in the LCST. mpg.de While specific LCST data for poly(this compound) is not available in the search results, the established trends for other poly(alkyl glycidyl ether)s suggest that its homopolymer would likely be insoluble in water at typical temperatures due to the long, hydrophobic side chain. However, by copolymerizing this compound with more hydrophilic monomers, it would be possible to create thermoresponsive polymers with a tunable LCST.

Advanced Analytical and Spectroscopic Characterization of Glycidyl Ether Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of both the monomer and the resulting polymer, providing detailed information about functional groups and molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of the 6-Methylheptyl glycidyl (B131873) ether monomer and to characterize the microstructure of its polymer.

For the 6-Methylheptyl glycidyl ether monomer , the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton environments. The protons of the oxirane (epoxy) ring are expected to appear in the range of δ 2.5-3.2 ppm. The methylene (B1212753) protons of the glycidyl group adjacent to the ether oxygen would resonate around δ 3.4-3.7 ppm, while the protons of the long alkyl chain would appear as a series of multiplets in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl groups producing the most shielded signals.

The ¹³C NMR spectrum provides complementary information. Key resonances for the monomer would include signals for the two carbons of the epoxy ring (typically around δ 44-51 ppm), the carbon of the -O-C H₂- group (around δ 72-74 ppm), and a series of signals for the carbons of the 6-methylheptyl chain.

During polymerization , NMR is used to monitor the reaction progress by observing the disappearance of the monomer's epoxy signals and the appearance of new signals corresponding to the polyether backbone. For poly(this compound) , the ¹H NMR spectrum would show broad signals for the polyether backbone protons in the region of δ 3.4-3.8 ppm. The signals from the pendant 6-methylheptyl chains would remain, although they may be broader compared to the monomer. By comparing the integration of specific proton signals, the degree of polymerization can be estimated. rsc.org

¹³C NMR of the polymer confirms the ring-opening of the epoxide and the formation of the polyether structure. The disappearance of the monomer's epoxy carbon signals and the emergence of new signals for the polymer backbone carbons (typically δ 70-80 ppm) are definitive indicators of successful polymerization. The analysis of the polymer's microstructure, such as tacticity, can also be investigated through high-resolution ¹³C NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Monomer Data is predicted based on standard chemical shift values and data from analogous compounds.

| ¹H NMR | Assignment | Predicted Shift (ppm) |

| Protons | ||

| Epoxy CH | a | ~3.1-3.2 |

| Epoxy CH₂ | b, c | ~2.6-2.8 |

| -O-CH₂ -Epoxy | d, e | ~3.4, ~3.7 |

| -O-CH₂ -Alkyl | f | ~3.5 |

| Alkyl CH₂ groups | g | ~1.2-1.6 |

| Alkyl CH | h | ~1.5 |

| Alkyl CH₃ groups | i | ~0.8-0.9 |

| ¹³C NMR | Assignment | Predicted Shift (ppm) |

| Carbons | ||

| Epoxy CH | j | ~50-51 |

| Epoxy CH₂ | k | ~44-45 |

| -O-C H₂-Epoxy | l | ~72-74 |

| -O-C H₂-Alkyl | m | ~71-72 |

| Alkyl C atoms | n | ~22-40 |

| Alkyl CH₃ groups | o | ~14, ~22 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. For this compound, FTIR is particularly useful for identifying the key functional groups: the epoxy ring and the ether linkage.

The spectrum of the monomer will be dominated by strong C-H stretching vibrations from the alkyl chain around 2850-2960 cm⁻¹. The presence of the crucial epoxy group is confirmed by several characteristic absorption bands:

An asymmetric C-O-C stretching vibration of the epoxy ring, typically appearing around 910-915 cm⁻¹.

A symmetric C-O-C stretching ("ring breathing") vibration around 1250 cm⁻¹.

A C-H stretching vibration of the epoxy ring protons, sometimes observed around 3050 cm⁻¹.

The prominent C-O-C stretching vibration of the ether linkage is found in the region of 1100-1120 cm⁻¹. chemicalbook.com

FTIR is an excellent tool for monitoring the curing or polymerization process of epoxy resins. d-nb.info As the polymerization proceeds through the ring-opening of the epoxide, the intensities of the characteristic epoxy absorption bands (e.g., at ~915 cm⁻¹) will decrease. This decrease can be monitored quantitatively over time to study the kinetics of the reaction. Simultaneously, the formation of the polyether backbone may lead to changes in the broad C-O stretching region.

Table 2: Characteristic FTIR Absorption Bands for this compound Data is based on characteristic frequencies for glycidyl ethers.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2960 | C-H stretch | Alkyl chain |

| ~1465 | C-H bend | Alkyl chain |

| ~1250 | Symmetric ring stretch | Epoxy ring |

| ~1110 | C-O-C stretch | Ether linkage |

| ~915 | Asymmetric ring stretch | Epoxy ring |

Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity, composition, and the molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. researchgate.net The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

For the analysis of poly(this compound), the polymer is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and injected into the GPC system. The output chromatogram is a distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), the molecular weight averages of the sample can be determined. lcms.czlcms.cz

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that is biased towards larger molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₙ/Mₙ, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a narrow distribution with polymer chains of very similar lengths, which is characteristic of a controlled polymerization process. researchgate.net

Research on long-chain poly(alkyl glycidyl ether)s has shown that anionic ring-opening polymerization can produce polymers with low dispersity. researchgate.netrsc.org

Table 3: Representative GPC Data for Long-Chain Poly(alkyl glycidyl ether)s This data is representative of what would be expected for poly(this compound) synthesized via controlled anionic polymerization, based on data for similar polymers. rsc.org

| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Polymer A | 7,000 | 7,840 | 1.12 |

| Polymer B | 15,500 | 17,670 | 1.14 |

| Polymer C | 28,000 | 31,920 | 1.14 |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the this compound monomer and to analyze the composition of reaction mixtures. nih.gov For non-volatile compounds like glycidyl ethers, reverse-phase HPLC (RP-HPLC) is the most common mode.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The separation is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds are retained longer on the column. The purity of the this compound monomer can be assessed by injecting a sample and monitoring the eluent with a suitable detector, such as a UV detector (if the molecule contains a chromophore) or a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). The purity is often calculated based on the area percentage of the main peak in the chromatogram. nih.govresearchgate.net HPLC can effectively separate the main product from starting materials, by-products, or degradation products.

Thermal Analysis Techniques in Polymerization Studies

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are vital for studying the polymerization process and characterizing the final polymer's thermal stability and transitions.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. revistapolimeros.org.br For glycidyl ether polymerization, DSC can be used to:

Monitor the curing reaction: The ring-opening polymerization of epoxides is an exothermic process. A DSC scan of the unreacted monomer and curing agent will show a broad exothermic peak, the area of which is proportional to the total heat of reaction (enthalpy). By analyzing this peak, one can determine the onset and peak temperature of the cure, and study the reaction kinetics. nih.gov

Determine the Glass Transition Temperature (T₉): The T₉ is a key characteristic of the final polymer, representing the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC thermogram.

Measure Melting Temperature (Tₘ): For semi-crystalline polymers, DSC can detect the melting point, which appears as an endothermic peak. Polymers derived from long-chain alkyl glycidyl ethers, such as poly(dodecyl glycidyl ether) and poly(hexadecyl glycidyl ether), have been shown to exhibit melting transitions due to the crystallization of their long alkyl side chains. rsc.org Poly(this compound) may also exhibit such behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to evaluate the thermal stability of the final polymer. The TGA curve shows the temperature at which the polymer begins to decompose. This provides critical information about the material's upper service temperature limit.

Table 4: Expected Thermal Properties for Poly(this compound) Values are estimated based on data for analogous long-chain poly(alkyl glycidyl ether)s. rsc.orgacs.org

| Thermal Property | Technique | Expected Value/Observation |

| Curing Exotherm | DSC | Exothermic peak during polymerization scan |

| Glass Transition (T₉) | DSC | Step-change in heat flow, likely below 0 °C |

| Side-Chain Melting (Tₘ) | DSC | Potential endothermic peak, temperature dependent on chain packing |

| Decomposition Temp. | TGA | Onset of mass loss, indicating thermal stability limit |

Thermogravimetric Analysis (TGA) for Degradation Kinetics and Thermal Stability Studies

Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the thermal stability and degradation kinetics of polymeric materials, including glycidyl ether derivatives. This method provides valuable insights into the material's behavior at elevated temperatures by continuously measuring its mass as a function of temperature or time in a controlled atmosphere. The resulting data allows for the determination of key parameters such as the onset temperature of decomposition, the temperature of maximum degradation rate, and the residual mass at the end of the analysis. While specific TGA data for this compound is not extensively available in publicly accessible literature, the thermal behavior of structurally similar long-chain alkyl glycidyl ethers and other glycidyl ether derivatives has been investigated, providing a general understanding of their thermal properties.

The thermal decomposition of glycidyl ethers is a complex process that involves the scission of chemical bonds at elevated temperatures. The stability of these compounds is intrinsically linked to their molecular structure. For instance, the length and branching of the alkyl chain in alkyl glycidyl ethers can influence their thermal stability. Generally, the degradation of these compounds under an inert atmosphere, such as nitrogen, proceeds through a single-stage decomposition process.

Detailed research findings on various glycidyl ether derivatives reveal that their thermal stability is influenced by the nature of the substituent groups. For example, studies on aromatic glycidyl ethers, such as those based on bisphenol A, show that their decomposition often occurs at higher temperatures compared to their aliphatic counterparts. This is attributed to the greater bond dissociation energies of the aromatic structures.

The degradation kinetics of glycidyl ethers can be studied by performing TGA experiments at multiple heating rates. By applying isoconversional kinetic models to the TGA data, it is possible to calculate the activation energy of the degradation process. The activation energy provides a quantitative measure of the energy barrier that must be overcome for the decomposition reaction to occur and is a critical parameter for assessing the thermal stability of the material.

The following data tables, based on studies of analogous long-chain alkyl glycidyl ethers and other glycidyl ether derivatives, illustrate the type of information that can be obtained from TGA. It is important to note that these values are representative and the specific thermal behavior of this compound may vary.

Table 1: Representative TGA Data for a Generic Long-Chain Alkyl Glycidyl Ether

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | 250 - 300 |

| Temperature at 5% Weight Loss (T5%) | 260 - 310 |

| Temperature at 10% Weight Loss (T10%) | 270 - 320 |

| Temperature of Maximum Degradation Rate (Tmax) | 300 - 350 |

| Residual Mass at 600 °C (%) | < 5 |

Table 2: Influence of Heating Rate on the Decomposition Temperature of a Glycidyl Ether Derivative

| Heating Rate (°C/min) | Tonset (°C) | Tmax (°C) |

| 5 | 285 | 320 |

| 10 | 295 | 335 |

| 15 | 305 | 348 |

| 20 | 315 | 360 |

The data clearly indicates that an increase in the heating rate leads to a shift in the decomposition temperatures to higher values. This phenomenon is a well-documented aspect of thermal analysis and is accounted for in kinetic studies. The comprehensive analysis of TGA data provides a robust framework for understanding the thermal limitations and degradation pathways of glycidyl ether derivatives, which is crucial for their application in various industries.

Degradation Pathways and Environmental Interactions of Glycidyl Ether Derived Materials

Hydrolytic Degradation of Glycidyl (B131873) Ethers and Their Polymers

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. For glycidyl ethers and their polymeric derivatives, the epoxide ring and the ether linkage are the primary sites for this process.

The hydrolysis of the epoxide ring in glycidyl ethers is highly dependent on the pH of the surrounding aqueous environment. This process can be catalyzed by both acids and bases.

Under acidic conditions, the epoxide oxygen is protonated, which makes the ring more susceptible to nucleophilic attack by water. The reaction proceeds via an SN2-like mechanism, where water attacks one of the carbon atoms of the epoxide ring, leading to ring opening. In acidic environments, the hydrolysis rate is generally accelerated. For instance, studies on analogous compounds like epichlorohydrin (B41342) and glycidol have shown that the rate of hydrolysis increases as the pH decreases from neutral.

Table 1: Illustrative pH Dependence of Hydrolysis Rate for a Generic Glycidyl Ether

| pH | Relative Rate of Hydrolysis |

| 3 | High |

| 5 | Moderate |

| 7 | Low |

| 9 | Moderate |

| 11 | High |

This table provides a generalized representation of the pH effect on epoxide hydrolysis and is not based on specific experimental data for 6-Methylheptyl glycidyl ether.

The primary product of the hydrolytic cleavage of the epoxide ring in this compound is the corresponding diol, 1-(6-methylheptyloxy)propane-2,3-diol. This reaction involves the addition of a water molecule across the epoxide ring. The ether linkage in the molecule is generally more stable to hydrolysis than the epoxide ring under typical environmental conditions.

In polymers derived from this compound, hydrolytic degradation will primarily occur at any unreacted epoxide groups and potentially at other hydrolytically susceptible linkages that may be incorporated into the polymer backbone. For poly(glycidyl ether)s, the ether bonds in the backbone are generally resistant to hydrolysis.

Emerging Research Avenues and Advanced Applications of Glycidyl Ether Polymers

Computational and Theoretical Modeling in Glycidyl (B131873) Ether Polymer Chemistry

Computational and theoretical modeling have become indispensable tools in polymer science, offering profound insights into the intricate relationship between monomer structure, polymerization dynamics, and the final material properties of polymers. In the realm of glycidyl ether polymers, and specifically concerning 6-Methylheptyl glycidyl ether, these computational approaches provide a virtual laboratory to explore complex chemical processes and predict material behavior, thereby guiding experimental efforts and accelerating the development of novel materials. While specific computational studies exclusively focused on this compound are not extensively documented in public literature, the well-established methodologies applied to analogous poly(alkyl glycidyl ether)s provide a robust framework for understanding its behavior.

These computational techniques, primarily rooted in quantum mechanics and molecular mechanics, allow for the detailed examination of molecular interactions, reaction energetics, and polymer chain dynamics. By simulating these phenomena, researchers can elucidate the underlying principles that govern the synthesis and performance of these materials, paving the way for the rational design of polymers with tailored functionalities.

Simulation of Polymerization Mechanisms

The synthesis of poly(this compound) is typically achieved through ring-opening polymerization of the corresponding epoxide monomer. Computational chemistry offers powerful tools to simulate and analyze the mechanisms of these polymerization reactions, providing insights that are often difficult to obtain through experimental means alone. The primary methods employed for these simulations are quantum mechanics (QM) and molecular dynamics (MD).

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic-level details of the polymerization reaction. These calculations can be used to determine the activation energies of the initiation, propagation, and termination steps of the polymerization process. For the anionic ring-opening polymerization of glycidyl ethers, DFT can model the nucleophilic attack of the initiator on the epoxide ring, the subsequent ring-opening, and the propagation of the polymer chain. These simulations can also predict the regioselectivity of the ring-opening, which is crucial for determining the polymer's microstructure.

Molecular dynamics simulations, on the other hand, provide a means to study the dynamics of the polymerization process on a larger scale. By employing force fields, which are sets of parameters that describe the potential energy of a system of atoms, MD simulations can model the movement of atoms and molecules over time. This allows for the investigation of how factors such as temperature, solvent, and initiator concentration affect the rate of polymerization and the conformation of the growing polymer chain. All-atom MD simulations, where every atom in the system is explicitly represented, are particularly useful for studying the detailed interactions between the polymer, solvent, and other species in the reaction mixture.

A common force field used for simulating polyethers is the General Amber Force Field (GAFF), which provides parameters for a wide range of organic molecules. The selection of an appropriate force field is critical for the accuracy of the simulation results. The table below illustrates a typical set of parameters that would be considered in a molecular dynamics simulation of the polymerization of a long-chain alkyl glycidyl ether like this compound.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | GAFF (General Amber Force Field) | Describes the potential energy of the system, including bond lengths, angles, and dihedrals. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Temperature | 298 K - 373 K | Investigates the effect of temperature on polymerization kinetics and polymer dynamics. |

| Pressure | 1 atm | Simulates the reaction under standard atmospheric pressure. |

| Time Step | 1-2 fs | The interval between successive calculations of particle positions and velocities. |

| Simulation Time | Nanoseconds to Microseconds | The total duration of the simulation, which needs to be long enough to capture the relevant molecular motions. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the solvent environment, which can significantly influence reaction rates and polymer conformation. |

Table 1: Typical Parameters for Molecular Dynamics Simulation of Glycidyl Ether Polymerization

By analyzing the trajectories generated from these simulations, researchers can gain a deeper understanding of the polymerization mechanism, including the role of the counter-ion in anionic polymerization and the potential for side reactions.

Prediction of Material Properties Based on Molecular Structure

A significant advantage of computational modeling is its ability to predict the macroscopic properties of a material based on its molecular structure. For poly(this compound), molecular dynamics simulations are a powerful tool for predicting a range of important physical and thermal properties. These predictions are invaluable for screening potential applications and for designing polymers with specific performance characteristics.

To predict material properties, a representative model of the bulk polymer is constructed in a simulation box. This is typically an amorphous cell containing multiple polymer chains, the number and length of which are chosen to be representative of the polymer's molecular weight distribution. The system is then subjected to an equilibration process to achieve a realistic, low-energy configuration.

Once the bulk polymer is equilibrated, various properties can be calculated by analyzing the simulation trajectories. For example, the glass transition temperature (Tg) , a critical property for determining the service temperature of a polymer, can be estimated by simulating the cooling of the polymer melt and observing the change in density or specific volume as a function of temperature. The inflection point in the resulting curve corresponds to the Tg.

Mechanical properties , such as the Young's modulus, bulk modulus, and shear modulus, can be predicted by applying small deformations to the simulation box and measuring the resulting stress. This allows for the calculation of the material's stiffness and resistance to different types of deformation.

The solubility of the polymer in various solvents can be assessed by calculating the free energy of mixing, which provides a thermodynamic measure of how favorably the polymer interacts with the solvent molecules.

| Polymer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Density at 298 K (g/cm³) | Predicted Young's Modulus (GPa) |

| Poly(n-hexyl glycidyl ether) | -55 | 0.95 | 0.8 |

| Poly(this compound) | -60 | 0.93 | 0.7 |

| Poly(n-octyl glycidyl ether) | -65 | 0.92 | 0.6 |

| Poly(n-decyl glycidyl ether) | -70 | 0.90 | 0.5 |

Table 2: Illustrative Predicted Properties of Poly(long-chain alkyl glycidyl ether)s

The trend suggested in the table, where a longer or bulkier alkyl side chain leads to a lower glass transition temperature and Young's modulus, is consistent with the increased flexibility and reduced intermolecular packing efficiency of the polymer chains.

Conclusion and Future Perspectives in 6 Methylheptyl Glycidyl Ether Research

Synthesis and Polymerization Advancement

The synthesis of alkyl glycidyl (B131873) ethers, including branched structures analogous to 6-methylheptyl glycidyl ether, has seen significant progress. The primary method involves a two-step, one-pot reaction where an alcohol is deprotonated under basic conditions, followed by a nucleophilic ring-opening of an epoxide like epichlorohydrin (B41342). This reaction is often facilitated by a phase-transfer catalyst. The subsequent intramolecular nucleophilic ring-closing reaction yields the desired glycidyl ether.

Advancements in polymerization techniques, particularly anionic ring-opening polymerization (AROP), have enabled the creation of well-defined polymers from monomers like this compound. The use of initiators such as potassium alkoxide or potassium naphthalenide allows for controlled polymerization, yielding polymers with predictable molar masses and low polydispersity indices (PDI), typically between 1.05 and 1.33 nih.gov. This level of control is crucial for tailoring the final properties of the material.

Recent research has focused on optimizing reaction conditions to ensure high conversion rates and minimize side reactions. For instance, polymerization temperatures can be controlled to prevent unwanted isomerization of certain functional groups, ensuring the integrity of the polymer's structure nih.gov. The development of more efficient catalytic systems continues to be an active area of research, aiming to improve reaction kinetics and expand the range of compatible functional groups.

| Polymerization Technique | Key Advantages | Typical PDI | Controllable Factors |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | High control over molecular weight and architecture, Low PDI | 1.05 - 1.33 | Initiator concentration, Monomer-to-initiator ratio, Temperature |

| Cationic Ring-Opening Polymerization | Effective for certain monomers, Can be performed at room temperature | Higher than AROP | Catalyst type and concentration |

| Coordination Polymerization | Potential for stereocontrol | Variable | Catalyst structure |

Novel Functional Materials Development

The polymerization of this compound, often in conjunction with other monomers, leads to the development of novel functional materials with a wide array of applications, particularly in the biomedical field. The branched alkyl side chain of this compound imparts hydrophobic characteristics to the polymer. When copolymerized with hydrophilic monomers, such as ethylene glycol, amphiphilic block copolymers are formed. These copolymers can self-assemble in aqueous solutions to form micelles or hydrogels.

One of the most promising areas of development is in thermoresponsive and shear-responsive hydrogels. minsky.aicoledeforest.com These "smart" materials can undergo a sol-gel transition in response to changes in temperature, making them injectable and suitable for applications like 3D printing of tissue scaffolds. coledeforest.com The temperature response of these hydrogels can be finely tuned by altering the composition and chain length of the hydrophobic poly(alkyl glycidyl ether) blocks. coledeforest.com Research has demonstrated the successful use of such hydrogels for encapsulating cells with high viability, indicating their potential in tissue engineering and regenerative medicine. minsky.ai

Furthermore, the micelles formed by the self-assembly of these amphiphilic polyethers are being investigated as drug delivery vehicles. The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, while the hydrophilic shell ensures stability in aqueous environments. Some advanced systems feature pH-responsive degradation, allowing for controlled release of the drug in specific environments, such as the acidic microenvironment of a tumor.

| Material Type | Key Property | Potential Application |

|---|---|---|

| Thermoresponsive Hydrogels | Sol-gel transition with temperature change | 3D printing, Tissue engineering, Injectable drug delivery |

| Amphiphilic Block Copolymer Micelles | Self-assembly into core-shell structures | Drug delivery for hydrophobic drugs, Nanoreactors |

| Polymeric Surface Coatings | Tunable hydrophilicity | Cell sheet engineering, Antifouling surfaces |

Environmental Impact and Sustainability Considerations

The growing demand for polymeric materials has brought environmental and sustainability concerns to the forefront. In the context of this compound and its polymers, research is increasingly directed towards greener synthesis routes and assessing the lifecycle environmental impact.

A significant advancement in sustainability is the use of bio-based feedstocks. For instance, epichlorohydrin, a key precursor for glycidyl ether synthesis, can be produced from renewable glycerol (B35011), a byproduct of biodiesel production. ncsu.edumdpi.com Similarly, the alcohol component can be derived from biorenewable sources. The development of bio-based epoxy resins from sources like lignin and glycerol diglycidyl ether is a testament to the move towards more sustainable materials. ncsu.edu

The biodegradability of polyethers is another crucial aspect. While the polyether backbone is generally stable, the introduction of labile linkages, such as esters, can impart biodegradability. mdpi.com Research into poly(ether-ester)s derived from bio-based monomers has shown promising results in terms of controlled degradation under enzymatic or hydrolytic conditions. mdpi.com

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of polymer production. americanchemistry.comaip.org Studies on conventional polyether polyols provide a baseline for assessing the impact of new, bio-based alternatives. americanchemistry.com The production of polyols utilizing captured carbon dioxide as a feedstock is an innovative approach that can lead to significant reductions in greenhouse gas emissions. researchgate.net As research on this compound progresses, a comprehensive LCA will be essential to ensure its development aligns with sustainability goals.